molecular formula C15H18N2O4 B3257048 3-n-Boc-3-(4-cyanophenyl)propionic acid CAS No. 282524-88-3

3-n-Boc-3-(4-cyanophenyl)propionic acid

Cat. No.: B3257048
CAS No.: 282524-88-3
M. Wt: 290.31 g/mol
InChI Key: PYMTTWVQVSELBI-UHFFFAOYSA-N
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Description

3-n-Boc-3-(4-cyanophenyl)propionic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMTTWVQVSELBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Key Functional Groups and Structural Features in Relation to Synthetic Utility

The synthetic versatility of 3-n-Boc-3-(4-cyanophenyl)propionic acid is a direct result of its distinct molecular architecture. The compound integrates three key functional groups—a carboxylic acid, a phenylnitrile group, and an N-Boc protected amine—each conferring specific reactivity and utility.

The core structure is a propionic acid backbone. Attached to the third carbon (β-carbon) are both a 4-cyanophenyl ring and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This substitution pattern creates a chiral center at the C3 position, meaning the molecule exists as two distinct enantiomers, (R) and (S), which are crucial for developing stereospecific pharmaceuticals. chemimpex.comchemimpex.com

The strategic placement of these functional groups makes the compound a valuable chiral building block. The carboxylic acid provides a reactive site for forming amide or ester linkages, the protected amine allows for controlled deprotection and subsequent reaction, and the cyanophenyl group offers a site for further chemical modification.

Significance of Propionic Acid and Phenylnitrile Moieties in Organic Synthesis

The propionic acid and phenylnitrile moieties are fundamental to the compound's role in synthetic chemistry, offering multiple pathways for molecular elaboration.

The propionic acid moiety is a type of carboxylic acid, which is a cornerstone functional group in organic synthesis. Its presence allows for the formation of amide bonds, a critical reaction in peptide synthesis. chemimpex.com This makes the compound an essential component for creating peptides with unnatural amino acids, leading to novel therapeutic agents. chemimpex.com Arylpropionic acid derivatives are a well-established class of compounds in medicinal chemistry, known for a range of biological activities. orientjchem.orghumanjournals.comnih.gov The carboxylic acid can also be converted into other functional groups, such as esters or alcohols, further expanding its synthetic potential.

The phenylnitrile moiety (also known as a benzonitrile (B105546) group) adds another layer of synthetic utility. The nitrile (-C≡N) group is a versatile functional group that can be transformed into other functionalities. turito.com For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine (benzylamine derivative), or react with organometallic reagents. wikipedia.org This allows for the modification of the phenyl ring, enabling researchers to fine-tune the electronic and steric properties of the final molecule, which can be critical for optimizing drug-receptor interactions. chemimpex.comatamankimya.com Benzonitrile and its derivatives are valuable precursors and intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. wikipedia.orgatamankimya.com

Role of the N Boc Protecting Group in Synthetic Strategies

Established Synthetic Routes and Their Evolution

The synthesis of this compound is built upon foundational reactions in organic chemistry, which have been refined over time for improved efficiency and yield. These established routes typically involve the sequential construction of the carbon skeleton, introduction of the amino group, and subsequent protection.

Classical Approaches to Propionic Acid Derivatives with Aryl Substitution

Historically, the synthesis of β-aryl-β-amino acids has been approached through methods that construct the carbon backbone from an aromatic aldehyde. A prominent classical method is the Rodionov reaction, a one-pot condensation of an aromatic aldehyde, malonic acid, and ammonia (B1221849) (or an amine) in an alcoholic solvent.

In the context of this compound, the synthesis of its precursor begins with 4-cyanobenzaldehyde (B52832). This aldehyde undergoes a condensation reaction with malonic acid and ammonium (B1175870) acetate. This reaction proceeds through a Knoevenagel condensation of the aldehyde and malonic acid, followed by a Michael addition of ammonia to the resulting α,β-unsaturated acid, and subsequent decarboxylation to yield 3-amino-3-(4-cyanophenyl)propanoic acid. This method directly establishes the required carbon-carbon and carbon-nitrogen bonds at the benzylic position.

A key advantage of this approach is the use of readily available and inexpensive starting materials. The reaction conditions are typically straightforward, involving refluxing in a suitable solvent like ethanol.

Introduction and Removal of the Boc Protecting Group in Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. In the synthesis of the title compound, the Boc group is introduced to protect the nitrogen of 3-amino-3-(4-cyanophenyl)propanoic acid, preventing it from participating in unwanted side reactions during subsequent synthetic steps, particularly in peptide coupling.

The introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. A common procedure involves dissolving the amino acid in a mixture of an organic solvent (like dioxane or acetone) and water, with a base such as sodium bicarbonate or sodium hydroxide (B78521) to facilitate the reaction. The reaction proceeds via nucleophilic attack of the amino group on a carbonyl carbon of (Boc)₂O.

Table 1: Conditions for Boc Protection of 3-amino-3-(4-cyanophenyl)propanoic Acid

Reagent Base Solvent Temperature Yield

This is an illustrative table based on standard Boc protection procedures.

Conversely, the removal of the Boc group (deprotection) is readily accomplished using strong acids. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is the most common reagent for this purpose. The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the elimination of isobutylene (B52900) and carbon dioxide, regenerating the free amine. This orthogonality—stable to base, removable by acid—makes the Boc group highly valuable in multi-step synthesis.

Formation of the Carbon-Carbon Bond Adjacency to the Nitrile and Carboxylic Acid

The core structure of 3-(4-cyanophenyl)propionic acid involves the formation of a C-C bond that creates the propionic acid backbone attached to the cyanophenyl ring. As discussed in the classical approach (Section 2.1.1), the Rodionov reaction and its variations are effective for this transformation. The key step is the condensation between the aldehyde group of 4-cyanobenzaldehyde and the active methylene (B1212753) group of malonic acid.

This Knoevenagel-type condensation forms a new carbon-carbon double bond. The subsequent Michael addition of ammonia and decarboxylation results in the final C-C single bond of the propionic acid chain. The nitrile group (C≡N) on the aromatic ring is generally stable under these conditions and does not participate in the reaction. The presence of both the nitrile and the carboxylic acid functionalities in the final molecule makes this C-C bond formation a critical step, which is efficiently achieved using these classical condensation methods.

Novel and Convergent Synthetic Strategies

Enantioselective Synthesis Approaches to Chiral Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. For this compound, obtaining a single enantiomer is crucial for its potential applications in pharmaceuticals.

A notable enantioselective strategy involves the enzymatic kinetic resolution of a racemic precursor. In this approach, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate is synthesized first. This racemic ester is then subjected to enantioselective N-acylation catalyzed by an enzyme, such as Candida antarctica lipase (B570770) A (CAL-A). The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer) with an acyl donor like butyl butanoate, leaving the other enantiomer (the (R)-enantiomer) unreacted.

The acylated and unacylated esters can then be separated chromatographically. Subsequent hydrolysis of the separated esters yields the enantiomerically pure free amino acids. These enantiopure amino acids are then protected with the Boc group as previously described to yield the final chiral products, (R)-3-n-Boc-3-(4-cyanophenyl)propionic acid and (S)-3-n-Boc-3-(4-cyanophenyl)propionic acid.

Table 2: Enzymatic Resolution of (±)-ethyl 3-amino-3-(4-cyanophenyl)propanoate

Enzyme Acyl Donor Unreacted Enantiomer Acylated Enantiomer

Data derived from the study by Solymár et al. (2004).

Other potential enantioselective methods, while not specifically reported for this exact molecule, include asymmetric hydrogenation of a suitable enamine precursor or asymmetric Mannich-type reactions using chiral catalysts.

Cascade and Multicomponent Reactions in Its Formation

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. While a specific MCR for the direct synthesis of this compound has not been prominently reported, established MCRs for amino acid synthesis could theoretically be adapted.

For instance, the Strecker synthesis is a classic three-component reaction involving an aldehyde, ammonia, and cyanide to produce an α-aminonitrile, which can be hydrolyzed to the corresponding amino acid. An analogous reaction for a β-amino acid is conceivable but more complex.

More advanced MCRs, such as the Ugi or Passerini reactions, are powerful tools for generating peptide-like structures and complex amino acid derivatives. A hypothetical Ugi-type reaction could involve 4-cyanobenzaldehyde, an amine, an isocyanide, and a carboxylic acid component to assemble a precursor to the target molecule in a highly convergent manner. The development of such a strategy would represent a significant advancement, reducing the number of synthetic steps and purification procedures required compared to the more linear, classical routes.

A Comprehensive Analysis of the Synthesis of this compound

The chemical compound this compound is a notable derivative of β-amino acids, featuring a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl moiety. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and pharmaceutical development. The following article provides a detailed examination of the synthetic methodologies for this compound, with a focus on green chemistry principles, optimization of reaction conditions, and considerations for scaling up the production process.

Mechanistic and Theoretical Investigations of Reactions Involving 3 N Boc 3 4 Cyanophenyl Propionic Acid

Reaction Pathway Elucidation: A Gap in Current Knowledge

Elucidating the precise pathway of a chemical reaction is fundamental to optimizing synthetic routes and understanding potential by-product formation. Key techniques for this include transition state analysis and kinetic isotope effect studies.

Transition State Analysis of Key Synthetic Steps

Transition state analysis, a cornerstone of mechanistic chemistry, involves the characterization of the highest energy point along a reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are often used to model these transient structures. For the synthesis of N-Boc protected β-amino acids, these analyses provide crucial insights into the stereoselectivity and efficiency of various catalytic systems. hilarispublisher.comresearchgate.net However, a specific transition state analysis for the synthesis of 3-n-Boc-3-(4-cyanophenyl)propionic acid has not been reported in the literature. Such a study would be invaluable for understanding the nuances of its formation, for instance, in the context of enantioselective synthesis. acs.org

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine the rate-determining step of a reaction and to probe the nature of bond-breaking and bond-forming processes in the transition state. rsc.orgwikipedia.org This is achieved by comparing the reaction rates of molecules containing different isotopes of the same element. princeton.edu While KIE studies have been instrumental in clarifying the mechanisms of numerous reactions, including those involving other amino acid derivatives, no such studies have been published for reactions specifically involving this compound. scirp.orgorganic-chemistry.orgnih.govnih.gov

Computational Chemistry and Molecular Modeling: An Uncharted Territory

Modern computational chemistry offers a suite of tools to predict and understand the behavior of molecules at an atomic level. These methods are particularly useful for studying conformational preferences, intermolecular interactions, and various spectroscopic and reactivity parameters.

Density Functional Theory (DFT) Studies on Conformational Preferences

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. unimi.it It can be employed to determine the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For other β-amino acids, DFT studies have provided insights into how intramolecular hydrogen bonding and solvent effects influence their conformations. rsc.orgscirp.org However, the specific conformational landscape of this compound, which would be dictated by the interplay of its Boc-protecting group, the cyanophenyl ring, and the propionic acid chain, has not been computationally explored.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to observe the movement and interactions of atoms and molecules over time. hilarispublisher.com These simulations are crucial for understanding how a molecule interacts with its environment, such as solvent molecules or biological receptors. acs.orgnih.gov While MD simulations have been applied to study the interactions of amino acid analogues with surfaces and within peptides, no specific simulations have been reported for this compound to model its intermolecular interactions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can also predict various spectroscopic properties (e.g., NMR and IR spectra) and reactivity descriptors (e.g., molecular electrostatic potential, frontier molecular orbitals). rsc.orgnih.gov These predictions can aid in the structural confirmation of synthesized compounds and in forecasting their chemical reactivity. For this compound, such predictive studies are absent from the current body of scientific literature.

Applications of 3 N Boc 3 4 Cyanophenyl Propionic Acid As a Synthetic Building Block

Role in the Construction of Complex Organic Scaffolds

The intrinsic functionality of 3-n-Boc-3-(4-cyanophenyl)propionic acid makes it an ideal starting point for the synthesis of a diverse array of complex organic structures. The presence of the Boc-protected amine and the carboxylic acid allows for sequential and controlled chemical transformations, while the 4-cyanophenyl group can either be retained as a key pharmacophore or be further manipulated.

Precursor for Heterocyclic Compound Synthesis

The β-amino acid framework of this compound is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

One of the most common applications of β-amino acids is in the synthesis of piperidines, a structural motif found in numerous natural products and pharmaceuticals. nih.gov A plausible synthetic route could involve the reduction of the carboxylic acid to an alcohol, followed by tosylation and subsequent intramolecular cyclization to form a lactam. Further reduction of the lactam would yield the corresponding 3-amino-piperidine derivative. The Boc group ensures the chemoselective protection of the amine during these transformations. asianpubs.org

Furthermore, the structure of this compound lends itself to multicomponent reactions, such as the Ugi reaction, which is a powerful tool for generating molecular diversity. beilstein-journals.orgnih.govresearchgate.net In a potential Ugi three-component reaction, the bifunctional nature of the molecule, possessing both an amine (after deprotection) and a carboxylic acid, could react with an isocyanide and an aldehyde or ketone to construct complex acyclic or heterocyclic scaffolds. beilstein-journals.org For instance, if the carboxylic acid participates in the reaction, a subsequent intramolecular cyclization could lead to the formation of novel heterocyclic systems.

The synthesis of pyridones, another important class of heterocycles, can also be envisioned. nih.govresearchgate.net While direct routes from this specific building block are not explicitly detailed in the literature, general methods for pyridone synthesis often involve the condensation of β-amino esters or amides with 1,3-dicarbonyl compounds or their equivalents. The conversion of the carboxylic acid of this compound to an ester or amide would furnish the necessary precursor for such cyclization strategies.

Intermediate in the Synthesis of Natural Product Analogues

While there is no direct evidence of this compound being used in the total synthesis of a specific natural product, its structural components are present in various natural product analogues. The β-amino acid backbone is a key feature of many peptidic natural products and their mimetics. nih.gov The ability to introduce the 4-cyanophenyl group offers a way to create analogues with altered electronic properties and potential for improved biological activity or metabolic stability.

For example, the synthesis of viscosaline, a marine alkaloid, involves the coupling of a functionalized pyridine (B92270) with a β-alanine derivative. mdpi.com By analogy, this compound could be employed to generate analogues of viscosaline where the terminal amino acid residue is replaced by the cyanophenyl-containing moiety.

Contribution to Modular Synthesis Strategies

Modular synthesis, which involves the assembly of complex molecules from pre-functionalized building blocks, is a powerful strategy in drug discovery and materials science. This compound is an excellent example of a modular building block. Its bifunctional nature allows for its incorporation into peptide chains or other polymers in a controlled, stepwise manner. researchgate.net

The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be coupled with another carboxylic acid. Conversely, the carboxylic acid can be activated and reacted with an amine. This orthogonal reactivity is fundamental to solid-phase peptide synthesis and other modular approaches. The 4-cyanophenyl group remains as a stable appendage throughout these manipulations, providing a key structural element in the final molecule. This modularity allows for the rapid generation of libraries of compounds for screening purposes.

Integration into Multi-Step Total Synthesis Endeavors

The strategic value of a building block is often demonstrated in its ability to be seamlessly integrated into complex, multi-step synthetic sequences. The unique combination of functional groups in this compound makes it a valuable component in retrosynthetic analysis and allows for predictable chemo- and regioselectivity in complex chemical environments.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.comyoutube.comyoutube.com In the context of complex molecules containing a 3-amino-3-(4-cyanophenyl)propyl moiety, this compound represents a key strategic disconnection.

A prominent example where this building block is highly relevant is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govoatext.comnih.gov Several marketed DPP-4 inhibitors, such as vildagliptin (B1682220) and saxagliptin, contain a cyanopyrrolidine moiety which is structurally related to the user's compound of interest. asianpubs.orgyacooscience.comuniupo.itresearchgate.netgoogle.comcjph.com.cn The retrosynthetic analysis of these drugs often leads back to a chiral β-amino acid or a derivative thereof. researchgate.net The 4-cyanophenyl group, while not present in vildagliptin or saxagliptin, is a feature of other DPP-4 inhibitors, where it can interact with specific residues in the enzyme's active site. nih.gov

The retrosynthetic disconnection of a hypothetical DPP-4 inhibitor containing the 3-amino-3-(4-cyanophenyl)propyl core would logically lead to this compound as a key synthon. The forward synthesis would then involve coupling this building block with the other necessary fragments of the target molecule.

Chemo- and Regioselective Considerations in Complex Environments

In a multi-step synthesis, the ability to selectively react one functional group in the presence of others is paramount. The Boc protecting group on the nitrogen atom of this compound is crucial for ensuring chemoselectivity. The Boc group is stable to a wide range of reaction conditions, including those that are basic or nucleophilic, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). mdpi.com This allows for the selective manipulation of the carboxylic acid group, for example, through esterification or amide bond formation, without affecting the amine.

Conversely, once the carboxylic acid has been transformed, the Boc group can be removed to liberate the amine for subsequent reactions. The nitrile group on the phenyl ring is generally unreactive under the conditions used for manipulating the amine and carboxylic acid, further enhancing the chemoselectivity of this building block. This predictable reactivity makes this compound a reliable and versatile tool in the hands of a synthetic chemist.

Development of Novel Reagents and Catalysts from its Derivatives

The architectural features of this compound, namely its protected amine, carboxylic acid functional group, inherent chirality, and the presence of a cyanophenyl moiety, render it a highly attractive scaffold for the synthesis of innovative chiral reagents and catalysts. The development of such molecules is a cornerstone of modern asymmetric synthesis, enabling the selective production of single enantiomers of complex molecules, a critical requirement in the pharmaceutical and fine chemical industries.

Derivatives of this compound can be strategically designed to function as organocatalysts, where the catalytic activity resides within the organic molecule itself, or as chiral ligands that coordinate to a metal center to create a chiral catalytic environment.

A prominent and well-established strategy for the derivatization of β-amino acids into powerful catalytic tools is the synthesis of chiral β-aminophosphine ligands. rsc.org These ligands have demonstrated considerable success in a wide array of transition-metal-catalyzed asymmetric transformations. rsc.org The synthetic pathway to these ligands generally commences with the reduction of the N-protected carboxylic acid to the corresponding N-protected β-amino alcohol. The hydroxyl group is then transformed into a suitable leaving group, such as a tosylate or mesylate, which facilitates a nucleophilic substitution reaction with a phosphide (B1233454) reagent, like diphenylphosphine, to furnish the target β-aminophosphine ligand. rsc.org

Applying this methodology to this compound would first involve the chemoselective reduction of its carboxylic acid functionality. The subsequent conversion to a β-aminophosphine would yield a novel chiral ligand. The inherent chirality of the ligand's backbone, inherited from the parent amino acid, is crucial for inducing enantioselectivity in metal-catalyzed processes.

Furthermore, derivatives of this compound are valuable building blocks for the construction of peptide-based catalysts. chemimpex.com It has been shown that short, well-defined peptide sequences can catalyze a variety of chemical reactions with remarkable levels of stereocontrol. chemimpex.comchemimpex.com The incorporation of a non-natural β-amino acid like 3-amino-3-(4-cyanophenyl)propanoic acid can impart unique conformational constraints and electronic properties to the peptide. chemimpex.com These features can significantly influence the peptide's secondary structure and the spatial arrangement of catalytic residues within the active site, thereby modulating its catalytic efficacy and selectivity. chemimpex.com The synthesis of such catalytic peptides is typically achieved through established solid-phase or solution-phase peptide synthesis protocols, where the Boc-protected amino acid is systematically incorporated into the growing peptide chain. chemimpex.com

The table below outlines potential novel reagents and catalysts that can be synthesized from derivatives of this compound, along with their prospective applications, which are extrapolated from established research on analogous β-amino acid systems.

Interactive Data Table: Potential Reagents and Catalysts Derived from this compound Derivatives

Derivative TypeGeneral StructurePotential Catalytic ApplicationKey Features
β-Aminophosphine LigandA chiral phosphine (B1218219) where the phosphorus atom is covalently bonded to the carbon framework derived from the amino acid.Asymmetric hydrogenation, allylic substitutions, and cross-coupling reactions.Possesses a stereodefined backbone and can act as a bidentate ligand for various transition metals.
Peptide-Based CatalystA short oligopeptide containing the 3-amino-3-(4-cyanophenyl)propanoic acid residue within its sequence.Asymmetric aldol (B89426) reactions, Michael additions, and oxidation reactions.Exhibits a well-defined three-dimensional catalytic pocket and can engage in cooperative catalysis through multiple functional group interactions.
Bifunctional OrganocatalystA molecule featuring both a Lewis basic center (from the deprotected amine) and a Brønsted acidic moiety (such as a thiourea (B124793) or squaramide group appended to the amine).Asymmetric Mannich reactions, Michael additions, and cycloadditions.Enables a dual activation mode, simultaneously activating both the nucleophilic and electrophilic reaction partners.

Further empirical investigation is essential to fully harness the catalytic capabilities of derivatives of this compound. The inherent modularity of this compound, which permits structural diversification at the amino group, the carboxylic acid, and the aromatic ring, presents a fertile ground for the design and synthesis of a new generation of sophisticated chiral reagents and catalysts.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state. For 3-n-Boc-3-(4-cyanophenyl)propionic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Based on established chemical shift principles and data from analogous structures, a predicted ¹H and ¹³C NMR data table for this compound is presented below.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Boc (-C(CH₃)₃)~1.40Singlet
Propionic acid (-CH₂-)~2.80Multiplet
Propionic acid (-CH-)~5.20Multiplet
Aromatic (H2', H6')~7.50Doublet
Aromatic (H3', H5')~7.70Doublet
Amide (-NH-)~5.50Doublet
Carboxylic acid (-OH)~12.00Broad Singlet

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Boc (-C (CH₃)₃)~80.0
Boc (-C(CH₃ )₃)~28.5
Propionic acid (-CH₂ -)~40.0
Propionic acid (-CH -)~50.0
Aromatic (C 1')~145.0
Aromatic (C 2', C 6')~128.0
Aromatic (C 3', C 5')~132.0
Aromatic (C 4')~112.0
Cyano (-C N)~118.0
Boc Carbonyl (-C =O)~155.0
Carboxylic acid (-C =O)~175.0

2D NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton (-CH-) and the methylene (B1212753) protons (-CH₂-) of the propionic acid backbone, as well as between the ortho and meta protons on the cyanophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton signals would show direct correlations to their corresponding aromatic carbon signals.

Solid-State NMR Applications

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline or amorphous solid form. researchgate.netnih.govchemicalbook.commedchemexpress.comuwec.edu For pharmaceutical applications, where the solid-state properties of a compound are critical, ssNMR is an indispensable tool. researchgate.netnih.govchemicalbook.commedchemexpress.comuwec.edu

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs, as distinct crystalline forms will result in different chemical shifts due to variations in the local electronic environment. Furthermore, ssNMR can be used to study molecular dynamics in the solid state by measuring relaxation times.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. This allows for the determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms. For this compound, with a molecular formula of C₁₅H₁₈N₂O₄, the expected exact mass would be calculated and compared to the experimentally determined value.

Expected High-Resolution Mass Data

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₅H₁₉N₂O₄⁺291.1345
[M+Na]⁺C₁₅H₁₈N₂O₄Na⁺313.1164
[M-H]⁻C₁₅H₁₇N₂O₄⁻289.1188

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected.

Predicted Fragmentation Pathways in Positive Ion Mode ([M+H]⁺)

A primary fragmentation pathway would involve the loss of the tert-butyl group from the Boc protecting group as isobutylene (B52900) (56 Da), a common fragmentation for Boc-protected amines. Another expected fragmentation is the loss of the entire Boc group (100 Da). Further fragmentation of the cyanophenylpropionic acid backbone would also be observed.

Predicted Fragmentation Pathways in Negative Ion Mode ([M-H]⁻)

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the various functional groups present.

Expected Vibrational Spectroscopy Data

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Amide)~3300~3300Stretching
C-H (Aromatic)3100-30003100-3000Stretching
C-H (Aliphatic)3000-28503000-2850Stretching
C≡N (Nitrile)~2230~2230Stretching
C=O (Carboxylic Acid)~1710~1710Stretching
C=O (Boc)~1690~1690Stretching
C=C (Aromatic)1600-14501600-1450Stretching
N-H (Amide)~1530Bending

The cyano group (-C≡N) typically exhibits a sharp, intense absorption band in the IR spectrum and a strong signal in the Raman spectrum around 2230 cm⁻¹. The exact position of this band can be sensitive to the electronic environment. The carbonyl stretching vibrations of the carboxylic acid and the Boc protecting group would appear as strong bands in the IR spectrum. The broad O-H stretch of the carboxylic acid is also a key diagnostic feature.

Vibrational Mode Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. Each functional group exhibits characteristic absorption or scattering frequencies, allowing for a detailed structural assessment.

For this compound, the expected vibrational modes would be:

Carboxylic Acid Group (-COOH): This group is characterized by a strong, broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration gives rise to an intense, sharp peak around 1700-1725 cm⁻¹. C-O stretching and O-H bending vibrations are also expected at lower frequencies.

Cyano Group (-C≡N): The nitrile functional group displays a characteristic and sharp stretching vibration in the region of 2260-2220 cm⁻¹. This peak is often of medium intensity and its position can be influenced by the electronic environment of the aromatic ring.

Boc-Protecting Group (-NH-Boc): The N-H stretching of the carbamate (B1207046) typically appears as a sharp band around 3400-3300 cm⁻¹. The carbamate C=O stretch is a prominent feature, usually found between 1715-1685 cm⁻¹. Additionally, the C-O stretches and the characteristic vibrations of the tert-butyl group (e.g., C-H bending) would be observable.

Aromatic Ring (4-cyanophenyl): The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern.

An interactive data table summarizing these expected vibrational frequencies is provided below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
C=O Stretch1725-1700
CyanoC≡N Stretch2260-2220
Boc GroupN-H Stretch3400-3300
C=O Stretch (carbamate)1715-1685
Aromatic RingC-H Stretch>3000
C=C Stretch1600-1450

In-Situ Reaction Monitoring Applications

In-situ spectroscopic monitoring, often utilizing FTIR or Raman probes, allows for real-time tracking of chemical reactions. This powerful analytical tool provides kinetic data and insights into reaction mechanisms by observing the appearance of product peaks and the disappearance of reactant signals.

For the synthesis of this compound, which could involve the Boc-protection of 3-amino-3-(4-cyanophenyl)propionic acid, in-situ monitoring would be highly valuable. Researchers could track the reaction progress by:

Monitoring the decrease in the intensity of the primary amine N-H stretching vibrations of the starting material.

Observing the appearance and growth of the characteristic carbamate N-H and C=O stretching bands of the Boc-protected product.

This real-time analysis enables precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading, etc.), and detection of any transient intermediates or side products, leading to improved yield and purity.

X-ray Crystallography Methodologies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for determining molecular structure, stereochemistry, and packing in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

For chiral molecules like this compound, which is often synthesized as a specific enantiomer (R or S), single crystal X-ray diffraction is crucial for unambiguously determining its absolute configuration. By growing a suitable single crystal and analyzing its diffraction pattern, a detailed three-dimensional model of the molecule can be generated.

This analysis would provide precise data on:

Bond lengths and angles: Confirming the connectivity of all atoms.

Torsional angles: Defining the conformation of the molecule in the solid state.

Stereochemistry: Establishing the absolute configuration at the chiral center.

Intermolecular interactions: Identifying hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

A hypothetical data table representing the kind of information obtained from a single crystal X-ray diffraction experiment is shown below:

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)98.76
Volume (ų)850.1
Z2
Absolute ConfigurationR (or S)

Powder X-ray Diffraction for Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms.

A PXRD experiment on a powdered sample of this compound would produce a diffraction pattern characterized by a series of peaks at specific 2θ angles. This pattern is unique to a particular crystal structure. By comparing the PXRD patterns of different batches of the compound, researchers can:

Identify the presence of different polymorphs.

Assess the phase purity of a sample.

Monitor phase transformations under different conditions (e.g., temperature, humidity).

The investigation of potential polymorphism is essential for ensuring the consistency and reproducibility of the material's properties.

Future Directions and Emerging Research Avenues for 3 N Boc 3 4 Cyanophenyl Propionic Acid Research

Exploration of New Synthetic Pathways Using Sustainable Chemistry

The future synthesis of 3-n-Boc-3-(4-cyanophenyl)propionic acid will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Key areas of exploration include the adoption of greener solvents, the development of biocatalytic methods, and the optimization of energy-efficient reaction conditions.

Traditional peptide synthesis, a major application area for this compound, often relies on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.org Research is actively pursuing greener alternatives such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have shown promise in reducing the environmental footprint of peptide synthesis without compromising yield or purity. acs.orguniri.hr The application of these solvents to the synthesis and purification of this compound and its derivatives represents a significant step towards sustainability.

Biocatalysis offers a powerful and sustainable approach to producing chiral molecules. The enantioselective synthesis of β-amino acids, the core of the target molecule, can be achieved using enzymes like nitrilases and transaminases. nih.govresearchgate.net A particularly relevant study demonstrated the successful enzymatic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate using Candida antarctica lipase (B570770) A (CAL-A), providing a direct and green route to the chiral precursor of the title compound. nih.gov Future research will likely focus on optimizing these biocatalytic processes for industrial-scale production, potentially through enzyme immobilization and reaction engineering.

Furthermore, energy consumption in chemical synthesis is a growing concern. nih.govresearchgate.net Investigating microwave-assisted or flow chemistry approaches for the synthesis of this compound could lead to significant reductions in reaction times and energy usage compared to conventional batch processing.

Table 1: Comparison of Conventional and Sustainable Synthesis Approaches

Parameter Conventional Approach Sustainable Future Direction
Solvents Dichloromethane (DCM), Dimethylformamide (DMF) Propylene carbonate, 2-MeTHF, Water acs.orguniri.hr
Catalysis Traditional chemical catalysts Biocatalysts (e.g., Nitrilases, Lipases) nih.govnih.gov
Energy High energy consumption (prolonged heating/cooling) Microwave-assisted synthesis, Flow chemistry nih.gov

| Atom Economy | Often involves stoichiometric reagents | Catalytic reactions, enzymatic resolutions nih.gov |

Investigation of Advanced Derivatization for Novel Functional Materials

The unique combination of functional groups in this compound makes it an excellent candidate for derivatization into novel functional materials. The cyanophenyl group, in particular, is a known component in materials with interesting optical and electronic properties.

Future research will likely explore the polymerization of derivatives of this compound. After deprotection of the Boc group, the resulting amino acid can be polymerized to form polyamides or other polymers. The pendant cyanophenyl groups could then impart specific functionalities to the polymer backbone, such as high refractive index, dielectric properties, or the ability to participate in charge-transfer interactions. Such polymers could find applications in organic electronics, as high-performance dielectrics, or in the fabrication of porous materials for gas separation and storage. acs.org

Another avenue of exploration lies in the creation of liquid crystals. The rigid cyanophenyl group is a common mesogen, a component that induces liquid crystalline phases. By attaching flexible aliphatic chains to the carboxylic acid or amino group of the deprotected molecule, it may be possible to design novel liquid crystalline materials with specific phase behaviors and electro-optical properties.

Furthermore, the chirality of this compound can be exploited to create chiral functional materials. For instance, its incorporation into metal-organic frameworks (MOFs) could lead to chiral porous materials capable of enantioselective separations or asymmetric catalysis. The carboxylic acid provides a ready handle for integration into the MOF structure.

Table 2: Potential Functional Materials from this compound Derivatives

Material Class Derivatization Strategy Potential Applications
Functional Polymers Polymerization of the deprotected amino acid Organic electronics, high-performance dielectrics, gas separation membranes acs.org
Liquid Crystals Attachment of flexible chains to the core structure Displays, optical switching devices
Chiral MOFs Incorporation as a chiral linker Enantioselective separation, asymmetric catalysis

| Peptidomimetics | Incorporation into peptide sequences | Drug discovery, therapeutic agents uniri.hrorientjchem.orgorganic-chemistry.org |

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing demand for rapid discovery and optimization of new molecules in pharmaceuticals and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE). acs.orguniri.hrnih.govhumanjournals.com this compound is well-suited for integration into these workflows, particularly in the context of peptide synthesis and drug discovery.

Automated peptide synthesizers, which can perform repetitive coupling and deprotection steps with high precision and efficiency, are now commonplace. researchgate.netnih.govrsc.orgresearchgate.net As a non-canonical amino acid, this compound can be incorporated into peptide libraries using these automated platforms. This would allow for the rapid generation of a multitude of peptides containing this specific moiety, which can then be screened for biological activity. The cyanophenyl group can act as a unique probe or recognition element within the peptide structure.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological or material property. nih.govnih.gov Libraries of compounds derived from this compound can be synthesized in multi-well plates and subjected to HTS to identify hits for drug discovery programs or to discover new functional materials. For example, derivatives could be screened for their ability to inhibit specific enzymes or to self-assemble into desired nanostructures.

Future research will focus on optimizing the conditions for the automated synthesis of peptides and other derivatives containing this building block. This includes ensuring efficient coupling reactions and complete deprotection of the Boc group within the automated workflow. The development of specific protocols for handling this compound in robotic systems will be crucial for its widespread adoption in high-throughput research.

Conceptual Frameworks for Predictive Reactivity and Design

The development of predictive models and computational tools is revolutionizing chemical research by enabling the in silico design and evaluation of molecules before their synthesis. For this compound, these conceptual frameworks can guide the exploration of its synthetic accessibility, reactivity, and potential applications.

Machine learning and deep learning algorithms are being increasingly used to predict the outcomes of chemical reactions, including peptide synthesis. acs.orgnih.gov By training models on large datasets of reaction data, it is possible to predict the efficiency of coupling and deprotection steps for sequences containing non-canonical amino acids like this compound. This can help in planning more efficient synthetic routes and troubleshooting problematic steps.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives of this compound with their biological activity or material properties. humanjournals.com For instance, a QSAR study could help in designing new derivatives with enhanced inhibitory activity against a particular biological target by identifying the key structural modifications that lead to improved performance.

Computational design tools, such as those used in protein engineering, can be adapted to design novel peptides and materials incorporating this building block. nih.govuw.eduescholarship.org Molecular modeling and simulation can be used to predict the three-dimensional structure of peptides containing this amino acid and to understand how the cyanophenyl group influences their conformation and interaction with other molecules. In materials science, computational methods can be used to predict the self-assembly behavior of derivatives and to design new materials with desired properties from the ground up.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dimethylformamide (DMF)
Dichloromethane (DCM)
Propylene carbonate
2-Methyltetrahydrofuran (2-MeTHF)

Q & A

Q. What are the key steps for synthesizing 3-<i>n</i>-Boc-3-(4-cyanophenyl)propionic acid, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves Boc protection of a precursor amine (e.g., 3-amino-3-(4-cyanophenyl)propionic acid) using di-<i>tert</i>-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. Aprotic solvents (e.g., THF or DCM) are preferred to avoid hydrolysis. Side reactions, such as over-alkylation or Boc group migration, can be minimized by controlling reaction temperature (0–25°C) and stoichiometry (1.1–1.2 eq Boc anhydride). Monitoring via TLC or HPLC ensures completion .

Q. Which analytical techniques are most effective for confirming the structural integrity of 3-<i>n</i>-Boc-3-(4-cyanophenyl)propionic acid?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm Boc group presence (e.g., <i>tert</i>-butyl signals at ~1.4 ppm) and aromatic protons from the 4-cyanophenyl moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and distinguishes between Boc-protected and deprotected forms.
  • HPLC : Reverse-phase chromatography assesses purity (>95%) and detects hydrolyzed byproducts .

Q. What storage conditions are recommended to maintain the stability of 3-<i>n</i>-Boc-3-(4-cyanophenyl)propionic acid?

  • Methodological Answer : Store at –20°C in anhydrous conditions (desiccated environment) to prevent Boc group hydrolysis. Use amber vials to avoid photodegradation. Solubility in DMSO or DCM allows aliquoting to reduce freeze-thaw cycles. Stability under neutral pH is critical; avoid prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 3-<i>n</i>-Boc-3-(4-cyanophenyl)propionic acid under varying catalytic systems?

  • Methodological Answer : Catalyst choice significantly impacts yield. For example:
  • Mo hexacarbonyl catalysts : Effective in carbonylation reactions (e.g., 180°C, 750 psig CO pressure) but require rigorous moisture control .
  • Pd-based catalysts : Useful for coupling reactions but may require ligands (e.g., PPh3) to stabilize intermediates.
    Design of Experiments (DoE) approaches can identify optimal temperature, pressure, and solvent combinations. Parallel screening in microreactors accelerates optimization .

Q. What strategies mitigate premature Boc deprotection during downstream reactions (e.g., peptide coupling)?

  • Methodological Answer :
  • Mild Coupling Agents : Use HOBt/DIC or OxymaPure/DIC instead of stronger acids (TFA) to retain Boc protection.
  • Buffered Conditions : Maintain pH >7 in aqueous-organic mixtures to avoid acid-catalyzed deprotection.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative side reactions .

Q. How can researchers resolve contradictions in reported solubility data for 3-<i>n</i>-Boc-3-(4-cyanophenyl)propionic acid across different solvent systems?

  • Methodological Answer : Systematic solubility studies in polar aprotic (DMSO, DMF), protic (MeOH, EtOH), and nonpolar (DCM, EtOAc) solvents should be conducted at 25°C and 50°C. Techniques include gravimetric analysis or UV-Vis spectroscopy. Discrepancies often arise from crystallinity differences or impurities; recrystallization (e.g., using EtOAc/hexane) improves reproducibility .

Q. What role does the 4-cyanophenyl group play in modulating the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity, making the compound a versatile intermediate for:
  • Peptide Mimetics : Stabilizes transition states in amide bond formation.
  • Kinase Inhibitors : Participates in hydrogen bonding with ATP-binding pockets.
    Computational modeling (e.g., DFT) predicts electronic effects, while SPR assays quantify binding affinities .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of Mo vs. Pd systems in synthesizing propionic acid derivatives?

  • Methodological Answer :
  • Mo Systems : Higher yields (>95%) under high-pressure CO but require specialized equipment .
  • Pd Systems : Operate at ambient pressure but may produce Pd residues requiring purification.
    Cross-validation using identical substrates and conditions (e.g., substrate concentration, solvent) clarifies discrepancies. ICP-MS quantifies metal contamination, affecting catalytic activity .

Q. What experimental approaches validate the stability of 3-<i>n</i>-Boc-3-(4-cyanophenyl)propionic acid in biological assays?

  • Methodological Answer :
  • LC-MS Stability Studies : Incubate the compound in PBS, serum, or cell lysates at 37°C. Monitor degradation via time-course HRMS.
  • Fluorescent Tagging : Conjugate with NHS-fluorescein () to track intracellular stability using confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.